1-环丙基磺酰基-哌啶-4-酮
描述
1-Cyclopropylsulfonyl-piperidin-4-one is a heterocyclic compound with a piperidin-4-one core. Its chemical structure features a cyclopropylsulfonyl group attached to the piperidine ring. This compound has drawn interest due to its potential biological activities, including antimicrobial properties .
Synthesis Analysis
The synthesis of 1-Cyclopropylsulfonyl-piperidin-4-one involves several steps. One approach is through the Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate. This reaction yields a series of 2,6-diaryl-3-methyl-4-piperidones. Subsequently, these compounds can be further modified by reacting with thiosemicarbazide to obtain thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones .
科学研究应用
合成与生物学评价
1-环丙基磺酰基-哌啶-4-酮参与各种生物活性化合物的合成。例如,使用该化合物合成了 5-取代 1,3,4-恶二唑-2-基-4-(哌啶-1-基磺酰基)苄基硫醚,并显示出对丁酰胆碱酯酶 (BChE) 酶的潜在活性。分子对接研究表明配体-BChE 结合亲和力显着,并且在人 BChE 蛋白的活性位点中具有方向性,突出了其在药物化学中的潜力 (Khalid 等人,2016)。
固相合成应用
1-环丙基磺酰基-哌啶-4-酮衍生物已用于固相合成。聚合物结合的 4-苄基磺酰基-1-三苯基膦亚甲基-2-丁酮被用作杂环化反应中取代二烯酮的前体,证明了其在化学合成过程中的效用 (Barco 等人,1998)。
细胞周期蛋白依赖性激酶抑制
1-环丙基磺酰基-哌啶-4-酮衍生物也显示出作为细胞周期蛋白依赖性激酶 CDK2 抑制剂的潜力。一项具体的研究利用了与连接在 O6-环己基甲基鸟嘌呤的 N-2 位的苯基基团的 4 位相连的 β-氨基乙基砜基团,产生了有效的 CDK2 抑制剂 (Griffin 等人,2006)。
抗菌剂的开发
衍生自 1-环丙基磺酰基-哌啶-4-酮的化合物已被探索作为抗菌剂。合成了具有 C-7 上亚磺酰基或磺酰基基团的 1-环丙基和 1-乙基-6-氟-1,4-二氢-4-氧代-1,8-萘啶-3-羧酸衍生物,并显示出作为有效抗菌剂的潜力 (Miyamoto 等人,1987)。
碳酸酐酶 II、IX 和 XII 的抑制
衍生自 1-环丙基磺酰基-哌啶-4-酮的酰肼脲基苯磺酰胺已被研究为碳酸酐酶同工型 II、IX 和 XII 的抑制剂。这些衍生物显示出对这些酶的低纳摩尔抑制,表明在药理治疗中的应用 (Moi 等人,2020)。
属性
IUPAC Name |
1-cyclopropylsulfonylpiperidin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3S/c10-7-3-5-9(6-4-7)13(11,12)8-1-2-8/h8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCJVLGOXFLVWLR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(=O)CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。